Introduction: The Strategic Importance of a Protected Dipeptide
Introduction: The Strategic Importance of a Protected Dipeptide
An In-depth Technical Guide to Carbobenzoxyglycyl-L-proline (Z-Gly-Pro-OH)
Authored for Researchers, Scientists, and Drug Development Professionals
Carbobenzoxyglycyl-L-proline, commonly abbreviated as Z-Gly-Pro-OH (CAS No. 1160-54-9), is a dipeptide derivative that holds significant value in the realms of biochemistry, peptide chemistry, and pharmaceutical sciences.[1][2] Its structure consists of a glycine residue linked to an L-proline residue, with the N-terminus of glycine protected by a carbobenzoxy (Z or Cbz) group. This seemingly simple modification is, in fact, a strategic chemical choice that imparts crucial properties to the molecule, making it an indispensable tool for scientific advancement.
The presence of the Z-group, a phenylmethoxycarbonyl moiety, serves as a robust protecting group for the amino function. This protection prevents unwanted side reactions during peptide synthesis, allowing for the specific and controlled elongation of peptide chains.[1] Beyond this primary role, the Z-group enhances the compound's stability and influences its solubility, rendering it highly suitable for various applications in both research and drug formulation.[1] This guide provides a comprehensive overview of Z-Gly-Pro-OH, delving into its physicochemical properties, synthesis, diverse applications, and the biological significance of its core Gly-Pro motif.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of Z-Gly-Pro-OH is essential for its effective application. The molecule is typically a white to light-yellow crystalline solid or powder.[1][2] Its key characteristics are summarized below.
Molecular Structure
The structure combines the flexible glycine amino acid with the conformationally restricted L-proline, linked via a peptide bond. The N-terminus is capped by the aromatic carbobenzoxy group.
Caption: General workflow for the synthesis of Z-Gly-Pro-OH.
Experimental Protocol: HPLC Purity Analysis
Trustworthiness in research requires verifiable purity. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Z-Gly-Pro-OH.
Objective: To determine the purity of a synthesized batch of Z-Gly-Pro-OH.
Instrumentation & Reagents:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
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Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
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Z-Gly-Pro-OH sample
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Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of Z-Gly-Pro-OH and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
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Column: C18 reverse-phase
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detection Wavelength: 254 nm (for the aromatic Z-group)
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Column Temperature: 25 °C
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Gradient Elution:
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0-5 min: 95% A, 5% B
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5-25 min: Linear gradient to 5% A, 95% B
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25-30 min: Hold at 5% A, 95% B
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30-35 min: Return to 95% A, 5% B (re-equilibration)
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-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
Applications in Scientific Research and Drug Development
Z-Gly-Pro-OH is not merely a chemical intermediate but a versatile tool with broad applications.
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Peptide Synthesis: Its primary application is as a dipeptide building block. [1]The Z-group provides stable N-terminal protection that is orthogonal to many other protecting groups used for amino acid side chains. It is readily removed under mild conditions via catalytic hydrogenolysis (H₂/Pd-C), a method that does not affect most other functional groups, thus ensuring the integrity of the target peptide. This makes it invaluable in the solution-phase synthesis of complex bioactive peptides.
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Biochemical Research: The Gly-Pro sequence is a recognition motif for certain proteases, particularly collagenases. [3]Z-Gly-Pro-OH and its derivatives can be used as simple substrates to study the kinetics and inhibition of these enzymes. [3]For example, fluorogenic or chromogenic groups can be attached to the C-terminus to create assays for high-throughput screening of potential enzyme inhibitors. A related compound, Z-Gly-Pro-AMC, is a well-known fluorogenic substrate for enzymes like Fibroblast Activation Protein (FAP). [4]
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Pharmaceutical & Cosmetic Development: The compound serves as a precursor in the synthesis of peptide-based drugs. [1]The inherent properties of the Gly-Pro motif, particularly the conformational rigidity imparted by proline, are exploited by drug developers to design peptides with improved stability, receptor binding affinity, and bioavailability. [1]Proline and its analogues are crucial in tuning the physicochemical properties of peptide drugs. [5][6]There is also mention of its use in cosmetic applications for potential anti-aging properties, likely related to its connection with collagen synthesis. [1]
The Biological Significance of the Gly-Pro Motif
The utility of Z-Gly-Pro-OH is deeply rooted in the fundamental biological importance of the glycine-proline sequence.
The Cornerstone of Collagen
Collagen, the most abundant protein in mammals, is characterized by its unique triple-helix structure. This structure is only possible due to a repeating amino acid sequence, most commonly Gly-X-Y, where X is often proline and Y is often hydroxyproline (a post-translationally modified proline). [7]
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Glycine's Role: As the smallest amino acid, glycine is the only one that can fit into the crowded central axis of the triple helix.
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Proline's Role: The rigid, cyclic structure of proline residues restricts the conformation of the polypeptide chain, introducing sharp twists that are essential for the formation and stability of the helix. [7][8] Therefore, studying dipeptides like Gly-Pro is central to understanding collagen biosynthesis, stability, and degradation—processes critical in wound healing, tissue engineering, and diseases like fibrosis. [7][9]
Proline Metabolism in Health and Disease
Proline is not just a structural component; it is a key player in cellular metabolism. It is involved in redox balance, cell signaling, and providing energy, particularly in rapidly proliferating cells like stem cells and cancer cells. [10][11]The study of proline metabolism and transport has even opened new avenues for developing antiparasitic drugs, as some pathogens like Trypanosoma cruzi are highly dependent on proline uptake. [12]Research involving proline-containing molecules like Z-Gly-Pro-OH can, therefore, contribute to these broader fields of study.
Safety, Handling, and Storage
As a laboratory chemical, Z-Gly-Pro-OH requires appropriate handling to ensure user safety.
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Hazard Identification: According to aggregated GHS data, the compound may cause skin and eye irritation and may cause respiratory irritation. [13][14]It is classified as a non-hazardous substance for transport. [15]* Handling Recommendations: Standard laboratory practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should occur in a well-ventilated area.
-
Storage: The compound is stable under normal conditions. [16][17]For long-term stability and to prevent degradation, it should be stored in a tightly sealed container in a dry environment at refrigerated temperatures (0-8 °C). [1][13]Some suppliers recommend storage at -20°C for maximum shelf life. [15]
Conclusion
Carbobenzoxyglycyl-L-proline is a cornerstone reagent for scientists working in peptide chemistry and drug discovery. Its value extends far beyond its role as a simple protected dipeptide. The strategic choice of the carbobenzoxy protecting group provides the stability and reactivity control essential for complex peptide synthesis. Furthermore, its core Gly-Pro structure makes it a relevant tool for investigating fundamental biological processes, from collagen dynamics to enzyme activity. For researchers and drug development professionals, a thorough understanding of the properties and applications of Z-Gly-Pro-OH is key to leveraging its full potential in building the next generation of therapeutics and advancing our knowledge of biochemical systems.
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Emerging Roles of De Novo Proline Biosynthesis in Human Diseases. MDPI. [Link]
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Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. National Institutes of Health (NIH). [Link]
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SAFETY DATA SHEET - N-Carbobenzyloxy-L-proline. Fisher Scientific. [Link]
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Carbobenzoxyglycyl-L-proline | C15H18N2O5 | CID 70877. PubChem, National Institutes of Health (NIH). [Link]
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Z-Gly-Pro-OH | CAS No : 1160-54-9. Pharmaffiliates. [Link]
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